molecular formula C13H9NO2 B12957385 Benzo[g]quinoline-2,4(1H,3H)-dione

Benzo[g]quinoline-2,4(1H,3H)-dione

Cat. No.: B12957385
M. Wt: 211.22 g/mol
InChI Key: DZMYMJKYEHGYMQ-UHFFFAOYSA-N
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Description

Benzo[g]quinoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a fused bicyclic structure with a quinoline core and ketone functionalities at positions 2 and 2. This compound serves as a critical intermediate in multicomponent reactions for synthesizing pharmacologically active chromenoquinoline derivatives. For example, it reacts with arylglyoxals and naphthalen-2-ol under solvent- and catalyst-dependent conditions to yield benzo[5,6]chromeno[3,2-c]quinoline derivatives, which are explored for their biological activities . Its structural rigidity and electron-deficient nature make it a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

1H-benzo[g]quinoline-2,4-dione

InChI

InChI=1S/C13H9NO2/c15-12-7-13(16)14-11-6-9-4-2-1-3-8(9)5-10(11)12/h1-6H,7H2,(H,14,16)

InChI Key

DZMYMJKYEHGYMQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC3=CC=CC=C3C=C2NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[g]quinoline-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzoic acid derivatives with carbonyl compounds under acidic or basic conditions. Another method includes the use of photocatalysts in the presence of oxygen to achieve the desired product under mild and eco-friendly conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and environmentally friendly solvents is often preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzo[g]quinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Benzo[g]quinoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[g]quinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. The compound’s extended π-π conjugation allows it to interact with biological macromolecules, leading to its diverse biological activities .

Comparison with Similar Compounds

Quinazoline-2,4(1H,3H)-dione Derivatives

  • Structure: Features a pyrimidine ring fused with a benzene ring instead of the quinoline system.
  • Synthesis : Prepared via substitution reactions at the 3-position, such as 3-bromo or 3-chloro derivatives, using halogenating agents like sulfuryl chloride .
  • Biological Activity: 3-Substituted derivatives (e.g., compounds 2c, 4b, and 4e) exhibit dual inhibition of c-Met and VEGFR-2 tyrosine kinases, showing antiproliferative activity against cancer cell lines . Schiff base derivatives (e.g., 3-[(2-bromophenyl)methylene]amino derivatives) demonstrate antibacterial properties .
Compound Class Molecular Formula Key Substituents Biological Activity Synthesis Method Reference
Quinazoline-2,4-dione C₈H₆N₂O₂ 3-Bromo, 3-chloro Anticancer (c-Met/VEGFR-2 inhibition) Halogenation of 4-hydroxy precursors

Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione

  • Structure: Incorporates a pyrimidine ring fused to a quinoline system, increasing aromaticity and planarity.
  • Synthesis : Produced via condensation of substituted anilines, aldehydes, and barbituric acid .
  • Properties :
    • CAS 26908-38-3 (Deazaflavin): Molecular formula C₁₁H₇N₃O₂ , molecular weight 213.19 , density 1.434 g/cm³ .
    • Brominated derivatives (e.g., 7-bromo-1,3-dimethyl) show enhanced lipophilicity (MW 320.14) for improved membrane permeability .
Compound Class Molecular Formula Key Substituents Physicochemical Properties Application Reference
Pyrimido[4,5-b]quinoline-2,4-dione C₁₁H₇N₃O₂ None (Deazaflavin) Density: 1.434 g/cm³; Refractive Index: 1.688 Anticancer research

Benzo[g]pteridine-2,4(1H,3H)-dione (Alloxazine)

  • Structure: Contains a pteridine core with two ketone groups, differing in ring fusion compared to benzo[g]quinoline.
  • Synthesis : Modified via alkylation or halogenation (e.g., 1,3,7,8-tetramethyl derivatives) .
  • Biological Activity: Alloxazine acts as a selective adenosine A2B receptor antagonist (10-fold selectivity over A2A) . Substituted variants (e.g., 5-acetyl-3-methyl-10-phenyl) are explored for redox-active properties .
Compound Class Molecular Formula Key Substituents Biological Activity Reference
Alloxazine C₁₀H₆N₄O₂ None A2B adenosine receptor antagonist
1,3,7,8-Tetramethyl derivative C₁₄H₁₂N₄O₂ Methyl groups at 1,3,7,8 Potential redox modulation

Comparative Analysis of Key Properties

Physicochemical Properties

  • Lipophilicity: Pyrimidoquinoline derivatives (logP ~1.7) are more lipophilic than benzo[g]quinoline-dione (predicted logP ~1.2), impacting bioavailability .
  • Solubility : Quinazoline derivatives with polar substituents (e.g., -OH, -OCH₃) exhibit improved aqueous solubility .

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